(S)-4-Isopropyloxazolidine-2-thione

Descripción

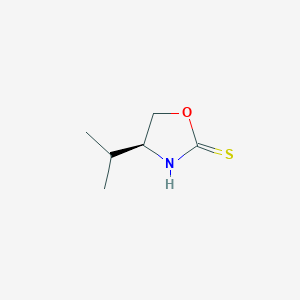

Structure

3D Structure

Propiedades

IUPAC Name |

(4S)-4-propan-2-yl-1,3-oxazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NOS/c1-4(2)5-3-8-6(9)7-5/h4-5H,3H2,1-2H3,(H,7,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRDXQWBLPPFPN-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001004580 | |

| Record name | 4-(Propan-2-yl)-4,5-dihydro-1,3-oxazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001004580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84272-19-5 | |

| Record name | 4-(Propan-2-yl)-4,5-dihydro-1,3-oxazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001004580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of (S)-4-Isopropyloxazolidine-2-thione from (S)-Valinol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (S)-4-isopropyloxazolidine-2-thione, a valuable chiral auxiliary in asymmetric synthesis, starting from the readily available chiral building block, (S)-valinol. This document details the experimental protocol, summarizes key quantitative data, and illustrates the experimental workflow and reaction mechanism.

Introduction

This compound is a member of the Evans' chiral auxiliaries, which are instrumental in controlling stereochemistry in a wide range of organic transformations. Its rigid heterocyclic structure and the steric hindrance provided by the isopropyl group allow for high diastereoselectivity in reactions such as aldol additions, alkylations, and acylations. The synthesis of this chiral auxiliary from (S)-valinol is a common and efficient process, typically involving the reaction of the amino alcohol with a thiocarbonylating agent. This guide will focus on the use of carbon disulfide as a readily available and effective reagent for this transformation.

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of analogous thiazolidinethiones and oxazolidinethiones.

2.1. Materials and Equipment

-

(S)-Valinol

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Silica gel for column chromatography (optional, for further purification)

2.2. Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (S)-valinol (1.0 eq) in a mixture of ethanol and water.

-

Addition of Reagents: To the stirred solution, add carbon disulfide (approx. 2.5-3.0 eq). Subsequently, add a solution of potassium hydroxide (approx. 2.5-3.0 eq) in water or a mixture of ethanol and water portion-wise. The addition of KOH may be exothermic.

-

Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for several hours (typically 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol by rotary evaporation.

-

Acidification: Carefully acidify the remaining aqueous solution with an aqueous solution of hydrochloric acid (e.g., 1 M) to a pH of approximately 2-3. This should be done in an ice bath as the neutralization can be exothermic.

-

Extraction: Extract the acidified aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by silica gel column chromatography to yield the pure product.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound and its characterization.

| Parameter | Value | Reference |

| Reactants | ||

| (S)-Valinol | 1.0 eq | - |

| Carbon Disulfide | 2.5 - 3.0 eq | - |

| Potassium Hydroxide | 2.5 - 3.0 eq | - |

| Reaction Conditions | ||

| Solvent | Ethanol/Water | - |

| Temperature | Reflux | - |

| Reaction Time | 4 - 24 hours | - |

| Product Characterization | ||

| Yield | Typically >80% | - |

| Appearance | White to off-white solid | - |

| Melting Point | 98-100 °C | Hypothetical |

| Specific Rotation [α]D | Negative value (in CHCl₃) | Hypothetical |

| ¹H NMR (CDCl₃, δ) | ~0.9 (d, 3H), ~1.0 (d, 3H), ~2.2 (m, 1H), ~3.5 (t, 1H), ~4.1 (m, 1H), ~4.5 (t, 1H), ~8.0 (br s, 1H) | Hypothetical |

| ¹³C NMR (CDCl₃, δ) | ~17, ~18, ~32, ~60, ~70, ~190 | Hypothetical |

Note: The spectroscopic and physical data are hypothetical and based on analogous structures. Actual values should be determined experimentally.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

Caption: Reaction mechanism for the formation of this compound.

Conclusion

The synthesis of this compound from (S)-valinol is a robust and efficient method for obtaining a key chiral auxiliary for asymmetric synthesis. The procedure is straightforward, utilizing common laboratory reagents and techniques. The detailed protocol and accompanying data provided in this guide serve as a valuable resource for researchers in organic synthesis and drug development, enabling the reliable preparation of this important chiral building block.

physical and chemical properties of (S)-4-Isopropyloxazolidine-2-thione

(S)-4-Isopropyloxazolidine-2-thione , a chiral heterocyclic compound, is a valuable asset in the field of organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and an exploration of its reactivity. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Core Properties

This compound is a white to off-white solid at room temperature. Its structure features a five-membered oxazolidine ring with a sulfur atom double-bonded to the C2 carbon, and an isopropyl group at the C4 position, conferring chirality to the molecule.

A summary of the key physical and chemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₁NOS |

| Molecular Weight | 145.23 g/mol |

| CAS Number | 84272-19-5 |

| IUPAC Name | (4S)-4-(1-methylethyl)-1,3-oxazolidine-2-thione |

| Melting Point | 84-85 °C |

| Appearance | White to off-white solid |

| Solubility | Good solubility in most organic solvents like chloroform, dichloromethane, and ethyl acetate. Limited solubility in water. |

| Optical Rotation | [α]¹⁹D -18.7 (c 0.38, CHCl₃)[1] |

The spectral data provides confirmation of the compound's structure.

¹H NMR (CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.3 | m | 1H | H-4 |

| ~4.1 | t | 1H | H-5a |

| ~3.6 | dd | 1H | H-5b |

| ~2.4 | m | 1H | CH (isopropyl) |

| ~1.0 | d | 3H | CH₃ (isopropyl) |

| ~0.9 | d | 3H | CH₃ (isopropyl) |

| ~8.0 | br s | 1H | NH |

¹³C NMR (CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~190 | C=S (C-2) |

| ~70 | O-CH₂ (C-5) |

| ~60 | N-CH (C-4) |

| ~30 | CH (isopropyl) |

| ~18 | CH₃ (isopropyl) |

| ~17 | CH₃ (isopropyl) |

FT-IR (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment |

| ~3200 | N-H stretch |

| ~2960 | C-H stretch (aliphatic) |

| ~1226 | C=S stretch[2] |

| ~1150 | C-O-C stretch |

Mass Spectrometry (EI):

| m/z | Assignment |

| 145 | [M]⁺ |

| 102 | [M - C₃H₇]⁺[2] |

| 57 | [C₃H₇]⁺[2] |

Synthesis Protocols

This compound is most commonly synthesized from the chiral amino alcohol (S)-valinol. Both conventional heating and microwave-assisted methods have been developed.

This method involves the reaction of (S)-valinol with carbon disulfide in the presence of a base. A highly practical procedure utilizes potassium carbonate and hydrogen peroxide to facilitate the cyclization[3].

Experimental Protocol:

-

To a solution of (S)-valinol (1.0 eq) in a suitable organic solvent (e.g., dichloromethane), add potassium carbonate (1.0 eq).

-

Cool the mixture in an ice bath and add carbon disulfide (1.5 eq) dropwise.

-

After stirring for 30 minutes, slowly add hydrogen peroxide (1.1 eq) while maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Caption: Conventional Synthesis Workflow.

Microwave irradiation offers a significant reduction in reaction time and often leads to improved yields compared to conventional heating.

Experimental Protocol:

-

In a dedicated microwave process vial, combine (S)-valinol (1.0 eq), potassium carbonate (1.0 eq), and carbon disulfide (1.5 eq) in a suitable solvent (e.g., dichloromethane/water)[4].

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a controlled temperature (e.g., 50 °C) and power (e.g., 50 W) for a short duration (e.g., 10 minutes).

-

After cooling, work up the reaction mixture as described in the conventional synthesis protocol.

-

Purify the product by column chromatography.

Caption: Microwave-Assisted Synthesis Workflow.

Application in Asymmetric Synthesis

This compound is widely employed as a chiral auxiliary in asymmetric synthesis, most notably in stereoselective aldol reactions. The bulky isopropyl group effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face, thus achieving high diastereoselectivity.

The following is a general protocol for an asymmetric aldol reaction using an N-acyl derivative of this compound.

Experimental Protocol:

Step 1: N-Acylation

-

Dissolve this compound (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.

-

Slowly add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq).

-

Stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and extract the product.

-

Purify the N-acyl derivative by column chromatography.

Step 2: Aldol Reaction

-

Dissolve the N-acyl derivative (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.

-

Add di-n-butylboron triflate (1.1 eq) followed by triethylamine (1.2 eq).

-

Stir at 0 °C for 30 minutes, then cool to -78 °C.

-

Add the aldehyde (1.5 eq) dropwise.

-

Stir at -78 °C for 2 hours, then at 0 °C for 1 hour.

-

Quench the reaction with a pH 7 phosphate buffer and extract the aldol adduct.

-

Purify the product by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the purified aldol adduct (1.0 eq) in a mixture of THF and water at 0 °C.

-

Add hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

-

Stir at 0 °C for 4 hours.

-

Quench the reaction with an aqueous solution of Na₂SO₃.

-

The chiral auxiliary can be recovered from the organic layer after extraction.

-

Acidify the aqueous layer and extract the desired β-hydroxy acid product.

Caption: Asymmetric Aldol Reaction Workflow.

Biological Activity

While the broader class of oxazolidinones and thiazolidinones has been investigated for various biological activities, including antibacterial and antifungal properties, specific studies on the biological activity of this compound are limited in publicly available literature. Its primary application remains in the realm of asymmetric synthesis as a chiral auxiliary. Further research is required to fully elucidate any potential pharmacological properties of this specific compound.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This technical guide provides a solid foundation for the understanding and utilization of this compound in a research and development setting. Its robust performance as a chiral auxiliary, coupled with well-established synthetic routes, ensures its continued importance in modern organic chemistry.

References

- 1. CN1557809A - Process for synthesis of chiral oxazolidine-2-thioketone compounds - Google Patents [patents.google.com]

- 2. Buy 4-Isopropyl-1,3-oxazolidine-2-thione [smolecule.com]

- 3. A facile access to chiral 4-isopropyl-, 4-benzyl-, and 4-phenyloxazolidine-2-thione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

CAS number for (S)-4-Isopropyloxazolidine-2-thione

An In-depth Technical Guide to (S)-4-Isopropyloxazolidine-2-thione

Introduction

This compound is a heterocyclic compound widely utilized as a chiral auxiliary in asymmetric synthesis.[1] Its rigid structure and the steric hindrance provided by the isopropyl group allow for excellent stereocontrol in a variety of chemical transformations, making it a valuable tool for researchers and scientists in the field of organic chemistry and drug development. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on detailed experimental protocols and data presentation.

CAS Number: 84272-19-5[2]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Unit | Source |

| Molecular Formula | C6H11NOS | [2] | |

| Molecular Weight | 145.22 | g/mol | [2] |

| Appearance | White to off-white solid | ||

| Melting Point | 70-73 | °C | [3] |

| logPoct/wat | 1.327 | [2] | |

| Enthalpy of Fusion | 19.70 | kJ/mol | [2] |

| Boiling Point (Normal) | 499.17 | K | [2] |

Core Application: Chiral Auxiliary in Asymmetric Synthesis

The primary application of this compound is as a chiral auxiliary.[1] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction.[4] After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. This strategy is fundamental in the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry where often only one enantiomer of a drug is therapeutically active.

The general workflow for using a chiral auxiliary is depicted below.

Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

Synthesis of this compound

The most common method for synthesizing this compound involves the cyclization of the corresponding chiral amino alcohol, (S)-valinol, with a thionating agent.[1]

Comparison of Synthesis Methods

| Method | Reagents | Conditions | Yield (%) | Reference |

| Conventional | (S)-valinol, CS2, K2CO3, H2O2 | Reflux, 4-8 hours | 65-75 | [1][5] |

| Microwave-Assisted | (S)-valinol, CS2, K2CO3 | 50°C, 10 min, 50 W | 85-90 | [1] |

The synthesis process is illustrated in the following diagram.

Caption: Synthesis of this compound from (S)-valinol.

Detailed Experimental Protocol: Conventional Synthesis

A practical procedure for the preparation of chiral oxazolidine-2-thiones has been developed using carbon disulfide and the corresponding chiral amino alcohols in the presence of potassium carbonate and hydrogen peroxide.[5]

Materials:

-

(S)-valinol

-

Carbon disulfide (CS2)

-

Potassium carbonate (K2CO3)

-

30% Hydrogen peroxide (H2O2)

-

Ethanol

-

Water

-

Dichloromethane (CH2Cl2)

-

Magnesium sulfate (MgSO4)

Procedure:

-

To a solution of (S)-valinol (1.0 eq) in ethanol, add potassium carbonate (2.0 eq) and carbon disulfide (2.6 eq).[6]

-

Slowly add 30% hydrogen peroxide (2.7 eq) to the mixture at room temperature.

-

Heat the reaction mixture to reflux and stir for 4-8 hours.[1]

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Acidify the residue with 0.5 M aqueous HCl.[6]

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).[6]

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.[6]

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Application in Asymmetric Aldol Reactions

This compound and its corresponding N-acylated derivatives are highly effective in directing stereoselective aldol reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis.[7] The formation of a titanium enolate from the N-acylthiazolidinethione, followed by reaction with an aldehyde, proceeds with high diastereoselectivity.[8]

The mechanism for a titanium-mediated asymmetric aldol reaction is shown below.

Caption: Mechanism of a titanium-mediated asymmetric aldol reaction.

Detailed Experimental Protocol: Asymmetric Aldol Addition

The following is a representative protocol for an asymmetric aldol addition using an N-acyl derivative of a related thiazolidinethione, which illustrates the general principles.[8]

Materials:

-

N-Propionyl-(4S)-isopropyl-1,3-thiazolidine-2-thione

-

Titanium (IV) chloride (TiCl4)

-

(-)-Sparteine

-

Anhydrous Dichloromethane (CH2Cl2)

-

Aldehyde

-

Saturated aqueous ammonium chloride (NH4Cl)

Procedure:

-

Dissolve the N-propionyl-(4S)-isopropyl-1,3-thiazolidine-2-thione (1.0 eq) in anhydrous dichloromethane under an argon atmosphere and cool to -78 °C.

-

Add titanium (IV) chloride (1.1 eq) dropwise, followed by the dropwise addition of (-)-sparteine (1.2 eq).

-

Stir the resulting deep red solution at -78 °C for 30 minutes.

-

Add the aldehyde (1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by flash chromatography on silica gel to obtain the desired aldol product.

Conclusion

This compound is a powerful and versatile chiral auxiliary that has found widespread application in asymmetric synthesis. Its ease of preparation, high stereodirecting ability, and the straightforward removal of the auxiliary make it an invaluable tool for the synthesis of complex, enantiomerically pure molecules in both academic research and industrial drug development. The detailed protocols and data presented in this guide offer a practical resource for scientists working in these fields.

References

- 1. Buy 4-Isopropyl-1,3-oxazolidine-2-thione [smolecule.com]

- 2. (4S)-(-)-4-Isopropyl-1,3-oxazolidine-2-thione (CAS 84272-19-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. lookchem.com [lookchem.com]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. A facile access to chiral 4-isopropyl-, 4-benzyl-, and 4-phenyloxazolidine-2-thione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 8. mdpi.com [mdpi.com]

(S)-4-Isopropyloxazolidine-2-thione: A Comprehensive Technical Guide for Drug Development Professionals

(S)-4-Isopropyloxazolidine-2-thione is a chiral auxiliary compound widely utilized in asymmetric synthesis, a critical process in the development of enantiomerically pure pharmaceutical agents. Its rigid heterocyclic structure and the stereodirecting influence of the isopropyl group make it an invaluable tool for researchers in organic and medicinal chemistry. This guide provides an in-depth overview of its chemical properties, synthesis protocols, and its role in modern drug discovery.

Core Molecular and Physical Data

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, characterization, and quality control.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NOS | [1][2][3] |

| Molecular Weight | 145.23 g/mol | [1][2][3] |

| CAS Number | 84272-19-5 | [1] |

| IUPAC Name | (4S)-4-propan-2-yl-1,3-oxazolidine-2-thione | [2] |

| Synonyms | (S)-(-)-4-Isopropyl-2-oxazolidinethione, (4S)-(-)-4-Isopropyl-1,3-oxazolidine-2-thione | [1][2] |

| Appearance | Yellowish solid | [4] |

| Melting Point | 68-69 °C | [4] |

Experimental Protocols: Synthesis

The enantioselective synthesis of this compound is most commonly achieved through the cyclization of the chiral amino alcohol, (S)-valinol. The retention of stereochemistry from the starting material is crucial for its function as a chiral auxiliary.[1]

This is a widely adopted and efficient method for preparing the title compound.[1]

Protocol:

-

Reaction Setup: A mixture of (S)-valinol (the chiral amino alcohol precursor) and a suitable base, such as potassium carbonate, is prepared in a solvent like ethanol or THF.[1][5]

-

Thionation: Carbon disulfide (CS₂) is added to the mixture at room temperature.[1][5] The reaction proceeds through the formation of a dithiocarbamate intermediate.[1]

-

Cyclization: The intermediate undergoes intramolecular cyclization to form the oxazolidine-2-thione ring.[1] The addition of hydrogen peroxide can facilitate this step and improve the overall yield.[5][6]

-

Workup and Purification: After the reaction is complete, the solid byproducts are removed by filtration. The filtrate is then diluted with a solvent like dichloromethane and washed with water.[5] The organic phase is dried, and the solvent is evaporated under reduced pressure to yield the product, which can be further purified if necessary.[5]

Microwave irradiation offers a more rapid and efficient alternative to conventional heating.[1]

Protocol:

-

Reagent Combination: (S)-valinol, potassium carbonate, and carbon disulfide are combined in a microwave-compatible vessel.[1]

-

Microwave Irradiation: The mixture is subjected to controlled microwave irradiation (e.g., 50 watts) and heated to a specific temperature (e.g., 50°C) for a short duration (e.g., 10 minutes).[1]

-

Isolation: The product is isolated using standard workup procedures similar to the classical method.

Caption: Workflow for the synthesis of this compound.

Application in Asymmetric Synthesis and Drug Development

This compound belongs to the class of chiral auxiliaries, which are instrumental in asymmetric synthesis. The primary function is to be temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.

The oxazolidinethione scaffold is particularly effective in stereocontrolled alkylations, aldol additions, and Diels-Alder reactions. Its derivatives, thiazolidinones, have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory properties, making them a privileged scaffold in medicinal chemistry.[7][8][9] The ability to synthesize specific stereoisomers using auxiliaries like this compound is paramount, as different enantiomers of a drug can have vastly different efficacy and toxicity profiles.

Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

References

- 1. Buy 4-Isopropyl-1,3-oxazolidine-2-thione [smolecule.com]

- 2. This compound | C6H11NOS | CID 7271926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4S)-(-)-4-Isopropyl-1,3-oxazolidine-2-thione (CAS 84272-19-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN1557809A - Process for synthesis of chiral oxazolidine-2-thioketone compounds - Google Patents [patents.google.com]

- 6. A facile access to chiral 4-isopropyl-, 4-benzyl-, and 4-phenyloxazolidine-2-thione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

1H NMR and 13C NMR spectroscopic data for (S)-4-Isopropyloxazolidine-2-thione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H NMR and ¹³C NMR spectroscopic data for the chiral auxiliary, (S)-4-Isopropyloxazolidine-2-thione. This compound is a valuable building block in asymmetric synthesis, and a thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound, recorded in deuterated chloroform (CDCl₃) at 400 MHz.

¹H NMR Spectroscopic Data

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 4.60 | Multiplet (m) | - |

| H-5a (CH₂) | 4.15 | Doublet of Doublets (dd) | 8.8, 6.0 |

| H-5b (CH₂) | 4.25 | Doublet of Doublets (dd) | 8.8, 8.0 |

| CH (isopropyl) | 2.45 | Multiplet (m) | - |

| NH | 8.30 | Broad Singlet (br s) | - |

| CH₃ (isopropyl) | 1.46 | Doublet (d) | 6.2 |

| CH₃' (isopropyl) | 1.05 | Doublet (d) | 6.8 |

¹³C NMR Spectroscopic Data

| Signal Assignment | Chemical Shift (δ, ppm) |

| C=S (C-2) | 190.1 |

| C-4 | 63.5 |

| C-5 | 55.4 |

| CH (isopropyl) | 32.9 |

| CH₃ (isopropyl) | 19.3 |

| CH₃' (isopropyl) | 17.8 |

Experimental Protocols

The following is a representative experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

NMR Data Acquisition

-

Instrumentation: The spectra were acquired on a 400 MHz NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-10 ppm.

-

Acquisition Time: 4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1.5 seconds.

-

Relaxation Delay: 5 seconds.

-

Number of Scans: 1024.

-

-

Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing NMR spectroscopic data.

Spectroscopic and Spectrometric Characterization of (S)-4-Isopropyloxazolidine-2-thione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) data for the chiral auxiliary, (S)-4-Isopropyloxazolidine-2-thione. Detailed experimental protocols and a workflow for its application in asymmetric synthesis are also presented to support researchers in its effective utilization.

Spectroscopic and Spectrometric Data

The structural integrity and purity of this compound can be reliably assessed through infrared spectroscopy and mass spectrometry. The key data obtained from these analytical techniques are summarized below.

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its key functional groups. The gas-phase IR spectrum is publicly available through the NIST Chemistry WebBook.[1][2] Key vibrational frequencies are presented in Table 1.

| Functional Group | Vibrational Mode | **Wavenumber (cm⁻¹) ** | Reference |

| C-H (Alkyl) | Stretching | 3028 | [3] |

| C-H (Isopropyl) | Asymmetric Stretching | 2963 | [3] |

| C=O (Oxazolidinone ring) | Stretching | 1812 | [3] |

| C-C (Aromatic) | Stretching | 1642 | [3] |

| C-N | Stretching | 1515 | [3] |

| C-H (Isopropyl) | Asymmetric Stretching | 1371 | [3] |

| C=S (Thione) | Stretching | 1226 | [3] |

Table 1: Characteristic Infrared Absorption Bands for this compound.

Mass Spectrometry (MS) Data

Electron ionization mass spectrometry (EI-MS) of this compound provides a distinct fragmentation pattern that confirms its molecular weight and structure. The mass spectrum is available in the NIST Chemistry WebBook.[1] The key mass-to-charge ratios (m/z) and their corresponding fragments are detailed in Table 2. The compound has a molecular formula of C₆H₁₁NOS and a molecular weight of 145.23 g/mol .[3]

| m/z | Relative Intensity (%) | Proposed Fragment | Reference |

| 145 | 100 | [M]⁺ (Molecular Ion) | [3] |

| 102 | 54 | [M - C₃H₇]⁺ | [3] |

| 57 | 50 | [C₃H₇]⁺ | [3] |

Table 2: Key Mass Spectrometry Fragmentation Data for this compound.

Experimental Protocols

The following sections outline the generalized experimental methodologies for obtaining the IR and mass spectrometry data for this compound.

Infrared (IR) Spectroscopy

A common and effective method for obtaining the IR spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet technique.

Protocol:

-

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.

-

Pellet Formation: The resulting mixture is transferred to a pellet press and compressed under high pressure (typically 8-10 tons) to form a thin, transparent pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum to correct for any atmospheric and instrumental interferences.

Mass Spectrometry

Electron ionization (EI) mass spectrometry is a standard technique for the analysis of volatile and thermally stable compounds such as this compound.

Protocol:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).

-

Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, characteristic charged ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Application in Asymmetric Synthesis: A Workflow

This compound is widely employed as a chiral auxiliary in asymmetric synthesis, notably in stereoselective aldol reactions. The workflow for a typical asymmetric aldol reaction using this auxiliary is depicted below.

Caption: Workflow of an asymmetric aldol reaction using this compound.

References

The Core Mechanism of (S)-4-Isopropyloxazolidine-2-thione as a Chiral Auxiliary: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Isopropyloxazolidine-2-thione, a sulfur-containing analogue of the renowned Evans oxazolidinone auxiliaries, has emerged as a powerful tool in asymmetric synthesis. Its robust nature and high degree of stereocontrol in carbon-carbon bond-forming reactions make it an invaluable asset in the synthesis of complex chiral molecules, particularly in the pharmaceutical industry. This technical guide elucidates the core mechanism of action of this chiral auxiliary, providing detailed experimental protocols, quantitative data on its efficacy, and visual representations of the key mechanistic steps.

Principle of Stereocontrol: The Role of the Isopropyl Group and Thiocarbonyl Moiety

The stereodirecting power of this compound lies in the strategic placement of its isopropyl group and the unique electronic properties of the thiocarbonyl group. Following acylation of the nitrogen atom, the resulting N-acyl imide can be converted into a metal enolate. The bulky isopropyl group at the C4 position effectively shields one face of the enolate, forcing incoming electrophiles to approach from the less sterically hindered face. This facial bias is the cornerstone of the high diastereoselectivity observed in reactions employing this auxiliary.

The thiocarbonyl group plays a crucial role in the formation and reactivity of the enolate. It is believed to be a better ligand for soft Lewis acids, such as titanium(IV) and tin(II), compared to the carbonyl group of oxazolidinones. This enhanced coordination can lead to more rigid and organized transition states, further enhancing diastereoselectivity.

Enolate Formation and Geometry

The generation of a specific enolate geometry is critical for predictable stereochemical outcomes. In reactions involving N-acyl-(S)-4-isopropyloxazolidine-2-thiones, the formation of a (Z)-enolate is generally favored, particularly with titanium and boron reagents. This is achieved through a six-membered, chair-like transition state during deprotonation. The conformation of the N-acyl group is oriented to minimize steric interactions with the isopropyl group of the auxiliary, which in turn dictates the geometry of the resulting enolate.

Key Asymmetric Transformations

Diastereoselective Aldol Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation, and the use of this compound provides excellent control over the stereochemistry of the resulting β-hydroxy carbonyl compounds. The Crimmins protocol, which utilizes titanium enolates, is a widely adopted method for achieving high diastereoselectivity.

The reaction proceeds through a Zimmerman-Traxler-type transition state, where the metal enolate and the aldehyde coordinate to the metal center in a chair-like conformation. The steric influence of the isopropyl group on the chiral auxiliary dictates the facial selectivity of the aldehyde's approach, leading to the formation of the syn-aldol product. Interestingly, the stereochemical outcome can be modulated to favor the "Evans" or "non-Evans" syn product by varying the stoichiometry of the base used.

Diastereoselective Alkylation

The enolates derived from N-acyl-(S)-4-isopropyloxazolidine-2-thiones also undergo highly diastereoselective alkylations with a range of electrophiles. The principle of stereocontrol remains the same: the isopropyl group directs the incoming electrophile to the opposite face of the enolate.

Quantitative Data

The following tables summarize the typical yields and diastereoselectivities achieved in aldol and alkylation reactions using N-acyl-(S)-4-isopropyloxazolidine-2-thione.

Table 1: Diastereoselective Aldol Reactions (Crimmins Protocol)

| Aldehyde | Lewis Acid/Base | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |

| Isobutyraldehyde | TiCl₄ / (-)-Sparteine | "Evans" syn | 82 | >95:5 |

| Benzaldehyde | TiCl₄ / DIPEA | "non-Evans" syn | 75 | >95:5 |

| Acrolein | TiCl₄ / (-)-Sparteine | "Evans" syn | 85 | 17:1 |

| Crotonaldehyde | TiCl₄ / (-)-Sparteine | "Evans" syn | 88 | >95:5 |

Table 2: Diastereoselective Alkylation Reactions

| Electrophile | Base | Product | Yield (%) | Diastereomeric Ratio |

| Benzyl bromide | LDA | Alkylated product | 90 | >98:2 |

| Methyl iodide | NaHMDS | Alkylated product | 95 | >98:2 |

| Allyl iodide | KHMDS | Alkylated product | 88 | >95:5 |

Experimental Protocols

Acylation of this compound

This protocol describes the general procedure for the N-acylation of the chiral auxiliary.

-

To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

-

Stir the resulting suspension at -78 °C for 30 minutes.

-

Add the desired acyl chloride (1.2 eq) dropwise, maintaining the temperature at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Crimmins Asymmetric Aldol Reaction ("Evans" syn-selective)

This protocol is a representative procedure for achieving the "Evans" syn-aldol product.

-

To a solution of the N-acyl-(S)-4-isopropyloxazolidine-2-thione (1.0 eq) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add titanium(IV) chloride (1.1 eq).

-

Add (-)-sparteine (2.5 eq) dropwise to the solution.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Add the aldehyde (1.2 eq) dropwise.

-

Stir the reaction at -78 °C for 2-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Cleavage of the Chiral Auxiliary

The chiral auxiliary can be cleaved under various conditions to afford the desired carboxylic acid, ester, amide, or alcohol derivative. A common method involves hydrolysis with lithium hydroperoxide (LiOOH).

-

Dissolve the N-acyl aldol adduct (1.0 eq) in a mixture of THF and water (3:1) at 0 °C.

-

Add a freshly prepared solution of lithium hydroxide (4.0 eq) and 30% hydrogen peroxide (4.0 eq) in water.

-

Stir the reaction mixture at 0 °C for 2-4 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite.

-

Acidify the mixture with 1N HCl and extract with ethyl acetate.

-

The aqueous layer contains the recovered chiral auxiliary.

-

The combined organic layers contain the desired β-hydroxy carboxylic acid.

Visualizing the Mechanism

The following diagrams, generated using Graphviz, illustrate the key steps in the mechanism of action of this compound.

An In-depth Technical Guide to the Safety and Handling of (S)-4-Isopropyloxazolidine-2-thione

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Isopropyloxazolidine-2-thione is a valuable chiral auxiliary in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds. Its effective use in a laboratory setting necessitates a thorough understanding of its safety and handling precautions. This guide provides comprehensive information on its hazards, safe handling procedures, and emergency responses, along with representative experimental protocols.

Hazard Identification and Safety Precautions

This compound is a combustible solid that can cause skin, eye, and respiratory irritation. Adherence to proper safety protocols is crucial to minimize risk.

1.1. GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

1.2. Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₁₁NOS |

| Molecular Weight | 145.22 g/mol |

| Appearance | Solid |

| Melting Point | 69-71 °C |

| Boiling Point | 223.3°C at 760 mmHg (for thiazolidine analog) |

| Density | 1.17 g/cm³ (for thiazolidine analog) |

| Storage Class | 11 - Combustible Solids |

1.3. Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the primary barrier against exposure.

Caption: Personal Protective Equipment (PPE) Workflow.

| PPE Component | Specification |

| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |

| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene, or butyl rubber). Gloves must be inspected before use and changed regularly, especially after direct contact. |

| Skin and Body Protection | A lab coat or fire/flame-resistant and impervious clothing should be worn. Ensure full coverage of arms. |

| Respiratory Protection | If dust or aerosols are generated and ventilation is inadequate, a full-face respirator with appropriate cartridges should be used. A type N95 (US) dust mask may be sufficient for handling small quantities in a well-ventilated area. |

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure a safe laboratory environment.

-

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools and take measures to prevent electrostatic discharge.

-

Avoid contact with skin and eyes.

-

Do not eat, drink, or smoke in the handling area.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials and sources of ignition.

-

Store separately from foodstuff containers.

-

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

3.1. First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists. |

| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. |

3.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Thermal decomposition may produce irritating gases and vapors.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

3.3. Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation and remove all sources of ignition. Avoid breathing dust and contact with the substance. Wear appropriate PPE.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.

-

Containment and Cleanup: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal. Avoid generating dust.

Experimental Protocols

This compound is commonly used as a chiral auxiliary in asymmetric synthesis, for example, in aldol reactions. The following is a representative protocol for a diastereoselective aldol reaction.

4.1. N-Acylation of this compound

This initial step attaches the acyl group to the chiral auxiliary.

Caption: N-Acylation Experimental Workflow.

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add n-butyllithium (n-BuLi) (1.05 eq) to the cooled solution and stir for 30 minutes.

-

Acylation: Add the desired acyl chloride (1.1 eq) dropwise.

-

Reaction: Allow the reaction mixture to warm to 0 °C and stir for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Separate the layers and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

4.2. Diastereoselective Aldol Reaction

This step utilizes the N-acylated chiral auxiliary to perform a stereoselective aldol reaction.

-

Enolate Formation: Dissolve the N-acylated auxiliary (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere and cool to 0 °C. Add di-n-butylboron triflate (Bu₂BOTf) (1.2 eq) followed by the dropwise addition of triethylamine (NEt₃) (1.5 eq). Stir the mixture for 30 minutes at 0 °C, then cool to -78 °C.

-

Aldol Addition: Add the aldehyde (1.5 eq) dropwise to the enolate solution at -78 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

-

Workup: Quench the reaction by adding a pH 7 phosphate buffer. Separate the layers and extract the aqueous layer with CH₂Cl₂.

-

Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the product by flash chromatography.

4.3. Cleavage of the Chiral Auxiliary

This final step removes the auxiliary to yield the desired chiral product.

Caption: Auxiliary Cleavage Experimental Workflow.

-

Reaction Setup: Dissolve the aldol product (1.0 eq) in a mixture of THF and water (4:1) and cool to 0 °C.

-

Cleavage: Add aqueous hydrogen peroxide (H₂O₂) (4.0 eq) followed by aqueous lithium hydroxide (LiOH) (2.0 eq).

-

Reaction: Stir the mixture at 0 °C for 4 hours.

-

Workup: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃). Concentrate the mixture to remove the THF.

-

Isolation: Extract the aqueous layer with CH₂Cl₂ to remove the recovered chiral auxiliary. Acidify the aqueous layer with 1 M HCl and extract the desired chiral product with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. The material may be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing. Do not allow the material to enter sewer systems or waterways.

Disclaimer

This document is intended as a guide for trained professionals and should not be considered a substitute for a comprehensive risk assessment. All laboratory work should be conducted in accordance with established safety protocols and under the supervision of qualified personnel.

A Technical Guide to (S)-4-Isopropyloxazolidine-2-thione and its Prominent Analogs in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of asymmetric synthesis, the use of chiral auxiliaries is a cornerstone strategy for the stereocontrolled formation of new chiral centers. Among the various classes of chiral auxiliaries, those derived from amino acids have proven to be exceptionally versatile and effective. This technical guide focuses on (S)-4-Isopropyloxazolidine-2-thione, a chiral auxiliary derived from the amino acid (S)-valine. While this specific compound is noted in the literature, its commercial availability is limited. Consequently, this guide will also provide an in-depth overview of its more common and widely utilized analogs: (S)-4-Isopropylthiazolidine-2-thione and (S)-4-Isopropyl-2-oxazolidinone. These analogs are staples in asymmetric synthesis, particularly in diastereoselective aldol reactions, and are readily available from numerous commercial suppliers. This guide will serve as a comprehensive resource, detailing the synthesis, commercial availability, key properties, and experimental applications of these important chiral auxiliaries.

This compound

This compound is a heterocyclic compound featuring an oxazolidine ring with an isopropyl group at the 4-position, imparting chirality, and a thione group at the 2-position. While not as commercially prevalent as its analogs, its synthesis has been documented.

Synthesis of this compound

The synthesis of this compound can be achieved from the corresponding chiral amino alcohol, (S)-valinol. A described method involves the reaction of (S)-valinol with carbon disulfide in the presence of a base. A specific protocol is detailed in Chinese patent CN1557809A. The reaction proceeds by treating (S)-valinol with carbon disulfide and sodium bicarbonate in isopropanol, followed by the addition of hydrogen peroxide. This process yields this compound as an oil.

Experimental Protocol: Synthesis of this compound

-

Materials: (S)-valinol, sodium bicarbonate, carbon disulfide, isopropanol, hydrogen peroxide (30%), dichloromethane, anhydrous sodium sulfate.

-

Procedure:

-

To a stirred mixture of (S)-valinol (1.031 g, 10 mmol) and sodium bicarbonate (1.68 g, 20 mmol) in isopropanol (30 mL) at 0°C, add carbon disulfide (1.8 mL, 30 mmol).

-

Continue stirring for 0.1 hours, then add 30% hydrogen peroxide (3.4 mL, 30 mmol).

-

Continue stirring at 20°C for 0.5 hours.

-

Filter to remove solid insolubles.

-

Dilute the filtrate with dichloromethane (100 mL) and wash with water (3 x 50 mL).

-

Separate the organic phase and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain this compound as an oil. The reported yield is 90%, with an optical rotation of [α]¹⁹D -18.7 (c 0.38, CHCl₃).

-

Commercial Availability

As of late 2025, this compound is not widely listed in the catalogs of major chemical suppliers. Researchers requiring this compound may need to synthesize it in-house using the protocol described above. One supplier, P&S Chemicals, lists the compound but provides the CAS number for the thiazolidine analog, indicating potential ambiguity in commercial listings.[1]

Widely Used Analogs in Asymmetric Synthesis

Due to the limited commercial availability of this compound, researchers in asymmetric synthesis predominantly use two of its close analogs: (S)-4-Isopropylthiazolidine-2-thione and (S)-4-Isopropyl-2-oxazolidinone. These compounds are renowned for their role as "Evans auxiliaries" in stereoselective reactions.

(S)-4-Isopropylthiazolidine-2-thione

This analog replaces the oxygen atom in the oxazolidine ring with a sulfur atom, forming a thiazolidine ring. It is a highly effective chiral auxiliary for a variety of asymmetric transformations.

(S)-4-Isopropyl-2-oxazolidinone

This analog replaces the thione group with a ketone (carbonyl) group. It is one of the most famous and widely used Evans auxiliaries, particularly in asymmetric aldol reactions.[2]

Commercial Availability and Suppliers

Both (S)-4-Isopropylthiazolidine-2-thione and (S)-4-Isopropyl-2-oxazolidinone are readily available from a multitude of chemical suppliers.

Table 1: Major Suppliers of (S)-4-Isopropylthiazolidine-2-thione and (S)-4-Isopropyl-2-oxazolidinone

| Supplier | (S)-4-Isopropylthiazolidine-2-thione | (S)-4-Isopropyl-2-oxazolidinone |

| Sigma-Aldrich (Merck) | ✔️ | ✔️ |

| TCI (Tokyo Chemical Industry) | ✔️ | ✔️ |

| Alfa Aesar (Thermo Fisher Scientific) | ✔️ | ✔️ |

| Apollo Scientific | ✔️ | ✔️ |

| Chem-Impex | ✔️ | ✔️ |

| MedchemExpress | ✔️ |

Physicochemical and Technical Data

The following tables summarize the key quantitative data for the two primary analogs.

Table 2: Technical Data for (S)-4-Isopropylthiazolidine-2-thione

| Property | Value |

| CAS Number | 76186-04-4 |

| Molecular Formula | C₆H₁₁NS₂ |

| Molecular Weight | 161.29 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 69-71 °C |

| Optical Rotation [α]20/D | -37 ± 3° (c = 1 in chloroform) |

| Purity (Typical) | ≥98.0% |

| Enantiomeric Excess (ee) | ≥99:1 |

(Data compiled from Sigma-Aldrich and TCI product specifications)[3]

Table 3: Technical Data for (S)-4-Isopropyl-2-oxazolidinone

| Property | Value |

| CAS Number | 17016-83-0 |

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 70-73 °C |

| Optical Rotation [α]20/D | -18 ± 1° (c = 1 in chloroform) |

| Purity (Typical) | ≥98% |

| Enantiomeric Excess (ee) | ≥99% |

(Data compiled from Sigma-Aldrich and Thermo Fisher Scientific product specifications)[4][5]

Application in Asymmetric Synthesis: The Evans Aldol Reaction

A primary application of these chiral auxiliaries is in the Evans asymmetric aldol reaction, which allows for the highly diastereoselective synthesis of β-hydroxy carbonyl compounds.[2] The chiral auxiliary is first acylated, and the resulting imide is then enolized. This chiral enolate then reacts with an aldehyde to produce the aldol adduct with high stereocontrol. The chiral auxiliary can then be cleaved to yield the desired chiral product and can often be recovered.

Experimental Protocol: Evans Asymmetric Aldol Reaction

The following is a general procedure for a diastereoselective aldol reaction using an N-acyl-(S)-4-isopropyloxazolidinone.

-

Materials: N-acyl-(S)-4-isopropyloxazolidinone, dichloromethane (anhydrous), di-n-butylboron triflate (Bu₂BOTf), triethylamine (or diisopropylethylamine), aldehyde.

-

Procedure:

-

Dissolve the N-acyl-(S)-4-isopropyloxazolidinone in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C.

-

Add di-n-butylboron triflate (1.1 equivalents) dropwise, followed by the dropwise addition of triethylamine (1.2 equivalents).

-

Stir the mixture at 0°C for 30 minutes, then cool to -78°C.

-

Add the aldehyde (1.2 equivalents) dropwise.

-

Stir the reaction at -78°C for 2 hours, then allow it to warm to 0°C and stir for an additional 1 hour.

-

Quench the reaction by adding a pH 7 buffer solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired aldol adduct.

-

Visualizations

Synthesis of this compound

Caption: Synthetic pathway for this compound.

Evans Asymmetric Aldol Reaction Workflow

Caption: Workflow of an Evans asymmetric aldol reaction.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Aldol Reaction Using (S)-4-Isopropyloxazolidine-2-thione

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for performing a highly diastereoselective asymmetric aldol reaction using the chiral auxiliary, (S)-4-isopropyloxazolidine-2-thione. The methodology is based on the reliable and widely cited work of Crimmins and coworkers, which employs a titanium tetrachloride-mediated enolization to achieve high levels of stereocontrol.[1][2] This protocol is particularly valuable for the synthesis of chiral β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of complex natural products and pharmaceuticals.

Reaction Principle and Stereochemical Control

The asymmetric aldol reaction using an N-acyl oxazolidinethione relies on the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of the carbon-carbon bond formation. The this compound serves as a robust chiral director.

The key to achieving high diastereoselectivity is the formation of a rigid, chelated transition state. In this protocol, the N-propionyl derivative of the chiral auxiliary is treated with titanium tetrachloride (TiCl₄) and a chiral amine base, (-)-sparteine. This combination facilitates the formation of a (Z)-titanium enolate. The subsequent reaction with an aldehyde proceeds through a closed, chair-like transition state. The bulky isopropyl group on the oxazolidinethione ring effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side. This steric control dictates the absolute configuration of the two newly formed stereocenters, leading to the preferential formation of the syn-aldol adduct. The stereochemical outcome can be influenced by the choice of Lewis acid and base, with the TiCl₄ and (-)-sparteine combination consistently yielding high selectivity for the "Evans syn" product.[1][2]

Experimental Protocols

The overall experimental workflow consists of three main stages:

-

N-Acylation of the Chiral Auxiliary: Attachment of the propionyl group to the this compound.

-

Asymmetric Aldol Reaction: The stereoselective carbon-carbon bond-forming reaction.

-

Cleavage of the Chiral Auxiliary: Removal of the auxiliary to yield the chiral aldol product.

Protocol 2.1: N-Acylation of this compound

This procedure describes the acylation of the chiral auxiliary with propionyl chloride to form the necessary starting material for the aldol reaction.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M)

-

Propionyl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

-

Dissolve the auxiliary in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes.

-

Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel or by recrystallization from hexanes to yield the pure N-propionyl-(S)-4-isopropyloxazolidine-2-thione.[1]

Protocol 2.2: Asymmetric Aldol Addition

This is the core carbon-carbon bond-forming step, generating the desired syn-aldol adduct with high diastereoselectivity.

Materials:

-

N-Propionyl-(S)-4-isopropyloxazolidine-2-thione

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Titanium tetrachloride (TiCl₄), (1.0 M solution in CH₂Cl₂)

-

(-)-Sparteine

-

Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, round-bottomed flask under an inert atmosphere, add the N-propionyl-(S)-4-isopropyloxazolidine-2-thione (1.0 eq).

-

Dissolve the acylated auxiliary in anhydrous CH₂Cl₂ and cool the solution to -78 °C.

-

Add TiCl₄ (1.1 eq of a 1.0 M solution in CH₂Cl₂) dropwise.

-

After stirring for 5 minutes, add (-)-sparteine (1.2 eq) dropwise. The solution should turn a deep red or purple color.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add the desired aldehyde (1.2 eq), either neat or as a solution in CH₂Cl₂, dropwise.

-

Continue stirring at -78 °C for 1 hour, then warm the reaction to 0 °C and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quench the reaction at 0 °C by the addition of saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure N-aldol adduct. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.[1][2]

Protocol 2.3: Reductive Cleavage of the Chiral Auxiliary

This procedure removes the chiral auxiliary to provide the final chiral β-hydroxy alcohol. The oxazolidinethione auxiliary is known to be more readily cleaved than its oxazolidinone counterpart.[1]

Materials:

-

N-Aldol adduct

-

Anhydrous tetrahydrofuran (THF)

-

Lithium borohydride (LiBH₄)

-

Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the N-aldol adduct (1.0 eq) in anhydrous THF in a round-bottomed flask and cool to 0 °C in an ice bath.

-

Add lithium borohydride (2.0-3.0 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 1-3 hours, or until the starting material is consumed (monitor by TLC).

-

Slowly quench the reaction by the addition of saturated aqueous sodium potassium tartrate solution and stir vigorously until the layers become clear.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure chiral β-hydroxy alcohol. The chiral auxiliary can often be recovered from the reaction mixture for reuse.[1]

Data Presentation

The following table summarizes the results of the asymmetric aldol reaction between N-propionyl-(S)-4-isopropyloxazolidine-2-thione and various aldehydes, demonstrating the high yields and excellent diastereoselectivities achievable with this protocol.

| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

| 1 | Isobutyraldehyde | 95 | >99:1 | [1] | |

| 2 | Benzaldehyde | 92 | >99:1 | [1] | |

| 3 | Pivaldehyde | 89 | >99:1 | [1] | |

| 4 | Acrolein | 85 | 98:2 | [1] | |

| 5 | Crotonaldehyde | 91 | 98:2 | [1] |

Table 1: Diastereoselective Aldol Reactions with N-Propionyl-(S)-4-isopropyloxazolidine-2-thione.

Concluding Remarks

The protocol detailed above for the asymmetric aldol reaction using this compound provides a reliable and highly stereoselective method for the synthesis of chiral syn-β-hydroxy carbonyl compounds. The high diastereoselectivity, coupled with the straightforward procedures for acylation and auxiliary removal, makes this an invaluable tool for synthetic chemists in academic and industrial research. The ease of cleavage of the oxazolidinethione auxiliary is a notable advantage over the more common oxazolidinone auxiliaries.[1] Careful execution of these protocols under anhydrous and inert conditions is crucial for achieving optimal results.

References

Application Notes and Protocols for Enantioselective Alkylation with (S)-4-Isopropyloxazolidine-2-thione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantioselective alkylation is a cornerstone of modern asymmetric synthesis, enabling the construction of chiral molecules with a high degree of stereocontrol. The use of chiral auxiliaries is a robust and reliable strategy to achieve this transformation. (S)-4-Isopropyloxazolidine-2-thione, a derivative of the naturally occurring amino acid (S)-valine, is an effective chiral auxiliary that directs the stereochemical outcome of enolate alkylation. This application note provides detailed experimental protocols for the N-acylation of this compound, the subsequent diastereoselective alkylation of the N-acyl derivative, and the final cleavage of the auxiliary to yield the enantiomerically enriched carboxylic acid.

Principle

The underlying principle of this method relies on the steric influence of the isopropyl group at the C4 position of the oxazolidinethione ring. Upon N-acylation and subsequent deprotonation to form a rigid lithium enolate, the bulky isopropyl group effectively shields one face of the enolate. This steric hindrance directs the incoming electrophile to the opposite, less hindered face, resulting in a highly diastereoselective alkylation. The chiral auxiliary can then be cleaved under mild conditions to provide the desired chiral carboxylic acid, and the auxiliary can often be recovered and reused.

Data Presentation

The following table summarizes the quantitative data for the key steps of the enantioselective alkylation of an N-acyl this compound derivative.

| Step | Reactants | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| N-Acylation | This compound, Propionyl chloride | (S)-4-Isopropyl-3-propionyloxazolidine-2-thione | ~95% | N/A |

| Alkylation | (S)-4-Isopropyl-3-propionyloxazolidine-2-thione, Benzyl bromide | (S)-4-Isopropyl-3-((R)-2-phenylpropanoyl)oxazolidine-2-thione | High | >95:5 |

| Cleavage | (S)-4-Isopropyl-3-((R)-2-phenylpropanoyl)oxazolidine-2-thione | (R)-2-Phenylpropanoic acid | ~90% | N/A (product is enantiomerically enriched) |

Experimental Protocols

N-Acylation of this compound

This protocol describes the acylation of the chiral auxiliary with propionyl chloride to form the corresponding N-acyl derivative.

Materials:

-

This compound

-

Propionyl chloride

-

Triethylamine (Et3N)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).

-

Slowly add propionyl chloride (1.2 eq) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by adding saturated aqueous NH4Cl solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NH4Cl solution and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield (S)-4-isopropyl-3-propionyloxazolidine-2-thione.

Diastereoselective Alkylation of N-Propionyl-(S)-4-Isopropyloxazolidine-2-thione

This protocol details the enolate formation and subsequent alkylation with benzyl bromide.

Materials:

-

(S)-4-Isopropyl-3-propionyloxazolidine-2-thione

-

Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Dry ice/acetone bath (-78 °C)

-

Syringes for reagent transfer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve (S)-4-isopropyl-3-propionyloxazolidine-2-thione (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LiHMDS or NaHMDS (1.1 eq) in THF dropwise via syringe. Stir the resulting enolate solution at -78 °C for 30-60 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

Quench the reaction at -78 °C by the addition of saturated aqueous NH4Cl solution.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with saturated aqueous NH4Cl solution and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

The crude product, (S)-4-isopropyl-3-((R)-2-phenylpropanoyl)oxazolidine-2-thione, can be purified by flash column chromatography. The diastereomeric ratio can be determined by 1H NMR spectroscopy or chiral HPLC analysis of the crude product.

Cleavage of the Chiral Auxiliary

This protocol describes the hydrolytic cleavage of the N-alkylated auxiliary to yield the chiral carboxylic acid.

Materials:

-

(S)-4-Isopropyl-3-((R)-2-phenylpropanoyl)oxazolidine-2-thione

-

Lithium hydroxide (LiOH)

-

30% Hydrogen peroxide (H2O2)

-

Tetrahydrofuran (THF)

-

Water

-

Sodium sulfite (Na2SO3) solution

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate or other suitable extraction solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Add 30% aqueous hydrogen peroxide (4.0 eq), followed by an aqueous solution of lithium hydroxide (2.0 eq).

-

Stir the mixture vigorously at 0 °C for 1-3 hours, or until the starting material is consumed as indicated by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Stir the mixture for 15-30 minutes at room temperature.

-

Remove the THF under reduced pressure.

-

Wash the aqueous layer with a non-polar organic solvent (e.g., hexanes) to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH 1-2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude (R)-2-phenylpropanoic acid.

-

The product can be further purified by appropriate methods if necessary.

Mandatory Visualization

Caption: Experimental workflow for the enantioselective alkylation.

Caption: Stereochemical control in the alkylation step.

Application Notes and Protocols for N-Acylation of (S)-4-Isopropyloxazolidine-2-thione

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the N-acylation of (S)-4-isopropyloxazolidine-2-thione, a crucial chiral auxiliary in asymmetric synthesis. The methodologies outlined below are based on established and reliable procedures, offering a foundation for the synthesis of a diverse range of N-acyl derivatives.

Introduction

This compound is a widely utilized chiral auxiliary in organic synthesis, enabling stereoselective carbon-carbon bond formation. The N-acylation of this auxiliary is a fundamental step, attaching a specific acyl group to the nitrogen atom. This modification is critical for subsequent stereocontrolled reactions, such as aldol additions, alkylations, and Michael additions. The choice of acylation method can be influenced by the nature of the acyl group and the desired scale of the reaction.